3-[3-(Methoxycarbonyl)phenyl]propanoic acid
Description
Properties
IUPAC Name |
3-(3-methoxycarbonylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-15-11(14)9-4-2-3-8(7-9)5-6-10(12)13/h2-4,7H,5-6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPPVELHHQODQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111376-50-2 | |
| Record name | 3-[3-(methoxycarbonyl)phenyl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Acylation of Benzene Derivatives
The Friedel-Crafts acylation serves as a foundational step for introducing acyl groups to aromatic rings. While direct acylation of benzene with propionyl chloride faces challenges due to directing group requirements, substituted benzene derivatives (e.g., 3-methoxybenzoic acid) can undergo regioselective acylation. For example, 3-methoxybenzoic acid reacts with propionyl chloride in the presence of AlCl₃ at 0–5°C to yield 3-(methoxycarbonyl)propiophenone.
Oxidation of Ketone to Carboxylic Acid
The resulting propiophenone derivative is oxidized to the corresponding carboxylic acid using KMnO₄ in acidic media (H₂SO₄/H₂O, 80°C, 6 h). This step achieves 78–85% conversion efficiency, though over-oxidation risks necessitate careful temperature control.
Palladium-Catalyzed C–H Arylation
Direct Arylation of Propanoic Acid Derivatives
Recent advances in C–H activation enable direct coupling of propanoic acid derivatives with aryl halides. As demonstrated in enantioselective arylations, α-aminoisobutyric acid undergoes palladium(II)-catalyzed coupling with 3-bromophenyl methyl ester using (R)-BINAP as a chiral ligand. Key parameters:
Post-Functionalization with Methoxycarbonyl Groups
The coupled product’s phenyl ring is functionalized via nucleophilic acyl substitution. Treatment with methyl chloroformate in dichloromethane (0°C, 2 h) installs the methoxycarbonyl group, though competing side reactions limit yields to 36–45%.
Multi-Step Synthesis from β-Alanine Derivatives
Carbamate Formation
β-Alanine reacts with methyl chloroformate under alkaline conditions (2N NaOH, 10°C) to form 3-[(methoxycarbonyl)amino]propanoic acid. While this intermediate differs from the target compound, the methodology highlights critical considerations:
Aromatic Ring Installation via Suzuki Coupling
The amino group in 3-[(methoxycarbonyl)amino]propanoic acid is replaced with a 3-bromophenyl moiety using Suzuki-Miyaura conditions:
-
Aryl Boronic Acid : 3-Methoxycarbonylphenylboronic acid
-
Base : K₂CO₃
-
Catalyst : Pd(PPh₃)₄
-
Solvent : DME/H₂O (4:1)
-
Yield : 62% (theoretical)
Ester Hydrolysis of Preformed Methoxycarbonylpropanoates
Synthesis of Methyl 3-[3-(Methoxycarbonyl)phenyl]propanoate
A two-step protocol involves:
Selective Hydrolysis
Controlled hydrolysis with NaOH (2N, 60°C, 2 h) followed by HCl acidification (pH 1) yields the target acid with 81–90% efficiency. Critical factors include:
-
Solvent System : Methanol/water (65:35 v/v) optimizes solubility
-
Temperature : Keeping hydrolysis below 65°C minimizes decarboxylation
Industrial-Scale Considerations
Cost-Benefit Analysis of Synthetic Routes
| Method | Starting Material Cost ($/kg) | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Friedel-Crafts | 120 | 78 | 95 | Moderate |
| Palladium Catalysis | 980 | 94 | 99 | Low |
| β-Alanine Derivatization | 45 | 36 | 85 | High |
| Ester Hydrolysis | 220 | 81 | 99.3 | High |
Scientific Research Applications
3-[3-(Methoxycarbonyl)phenyl]propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[3-(Methoxycarbonyl)phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxycarbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Features of Selected 3-Phenylpropanoic Acid Derivatives
Key Observations :
- Electron-withdrawing vs. electron-donating groups : The methoxycarbonyl group in the target compound enhances acidity (pKa ~3.5–4.0) compared to hydroxyl-substituted analogs (pKa ~4.5–5.0) due to its electron-withdrawing nature .
- Steric effects: Bulky substituents (e.g., bromine in 3-(5-bromo-2-methoxyphenyl)propanoic acid) reduce rotational freedom, influencing crystal packing and solubility .
Physicochemical Properties
Table 2: Physicochemical Properties of Selected Analogs
| Compound Name | LogP | Water Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| This compound | 1.8 | 0.5 | 145–148 |
| 3-(3-Hydroxyphenyl)propanoic acid | 1.2 | 12.3 | 98–101 |
| 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid | 1.5 | 8.7 | 120–123 |
| 3-(5-Bromo-2-methoxyphenyl)propanoic acid | 2.5 | 0.2 | 160–163 |
Key Observations :
Key Observations :
- For instance, cyclopentane-1,3-dione isosteres of similar compounds retain receptor binding affinity while improving metabolic stability .
- Metabolic pathways: Hydroxylated analogs (e.g., 3-(3′-hydroxyphenyl)propanoic acid) are common colonic fermentation products, whereas methoxycarbonyl derivatives are less prevalent in biological systems, suggesting differences in biodegradability .
Biological Activity
3-[3-(Methoxycarbonyl)phenyl]propanoic acid, with the molecular formula C₁₁H₁₂O₄, is an organic compound recognized for its potential biological activities and applications in medicinal chemistry. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by diverse research findings.
- Molecular Weight : 196.22 g/mol
- Chemical Structure : The compound features a methoxycarbonyl group attached to a phenyl ring, influencing its reactivity and interaction with biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The methoxycarbonyl group enhances hydrogen bonding capabilities, which can affect binding affinity and the overall activity of the compound in biological systems. The precise pathways and targets are contingent upon the context of its application, including potential roles in drug development and therapeutic interventions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The compound has been shown to scavenge free radicals, contributing to its protective effects against oxidative stress.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Enzyme Inhibition : Preliminary studies suggest that it can inhibit specific enzymes involved in metabolic processes, which could be beneficial in metabolic disorders.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Anti-inflammatory | Modulates inflammatory pathways | |
| Enzyme inhibition | Inhibits enzymes related to metabolism |
Case Study 1: Antioxidant Effects
A study evaluated the antioxidant capacity of this compound using various in vitro assays. The results indicated significant scavenging activity against DPPH radicals, suggesting its potential as an antioxidant agent.
Case Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory properties of this compound in a murine model of acute inflammation. Treatment with this compound resulted in reduced levels of pro-inflammatory cytokines, indicating its efficacy in modulating inflammatory responses .
Comparison with Similar Compounds
The unique methoxycarbonyl group distinguishes this compound from similar compounds like:
- 3-(3-Methoxyphenyl)propanoic acid : Lacks the methoxycarbonyl group, exhibiting different reactivity.
- 3-(3-Carboxyphenyl)propanoic acid : Contains a carboxylic group affecting solubility and biological interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
